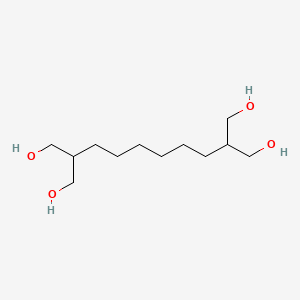
2,9-Bis(hydroxymethyl)decane-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(hydroxymethyl)decane-1,10-diol is an organic compound with the molecular formula C12H26O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(hydroxymethyl)decane-1,10-diol typically involves the hydrogenation of sebacic acid. The process includes the following steps:
Hydrogenation of Sebacic Acid: Sebacic acid is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(hydroxymethyl)decane-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Scientific Research Applications
2,9-Bis(hydroxymethyl)decane-1,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,9-Bis(hydroxymethyl)decane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: Another diol with a similar structure but different positioning of hydroxyl groups.
1,12-Dodecanediol: A longer-chain diol with similar chemical properties.
2,7-Dihydroxynaphthalene: A diol with aromatic characteristics.
Uniqueness
2,9-Bis(hydroxymethyl)decane-1,10-diol is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other diols may not be as effective .
Properties
Molecular Formula |
C12H26O4 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,9-bis(hydroxymethyl)decane-1,10-diol |
InChI |
InChI=1S/C12H26O4/c13-7-11(8-14)5-3-1-2-4-6-12(9-15)10-16/h11-16H,1-10H2 |
InChI Key |
KRSOWIJSDPLQTH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(CO)CO)CCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11714524.png)
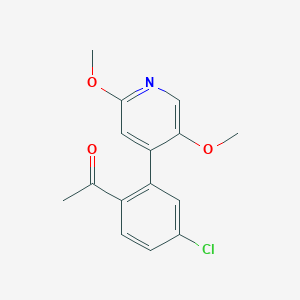
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
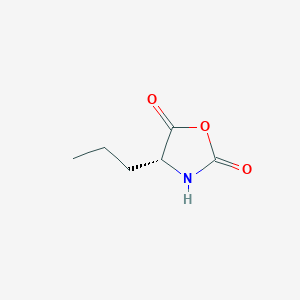
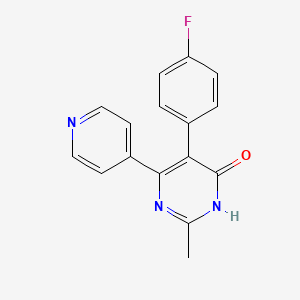
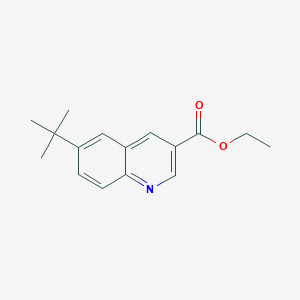
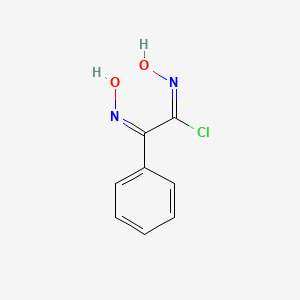
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)


